molecular formula C11H8BrNO3 B6194776 methyl 5-bromo-3-formyl-1H-indole-2-carboxylate CAS No. 2476689-05-9

methyl 5-bromo-3-formyl-1H-indole-2-carboxylate

Cat. No.: B6194776
CAS No.: 2476689-05-9
M. Wt: 282.1
InChI Key:
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Description

“Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate” is a chemical compound. It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and are important types of molecules in natural products . They show various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Indole derivatives can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C11H9NO3/c1-15-11 (14)10-8 (6-13)7-4-2-3-5-9 (7)12-10/h2-6,12H,1H3 . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can effectively inhibit the strand transfer of HIV-1 integrase . Also, they can undergo regioselective dibromination with bromine in acetic acid .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 203.2 . It is stored in an inert atmosphere at a temperature between 2-8°C .

Mechanism of Action

The mechanism of action of indole derivatives involves their interaction with biological systems. For example, the indole core and C2 carboxyl group of indole-2-carboxylic acid derivative can chelate the two Mg 2+ ions within the active site of integrase, thereby inhibiting its function .

Safety and Hazards

This compound is associated with certain hazards. It has been classified under GHS07 and carries a warning signal word . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions for the study and application of “methyl 5-bromo-3-formyl-1H-indole-2-carboxylate” and other indole derivatives are promising. Given their significant biological properties, they are expected to continue attracting attention for the treatment of various disorders in the human body . The development of novel methods of synthesis is also an area of ongoing research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-bromo-3-formyl-1H-indole-2-carboxylate involves the bromination of 2-methylindole, followed by formylation and carboxylation reactions.", "Starting Materials": [ "2-methylindole", "bromine", "formaldehyde", "ethyl chloroformate", "triethylamine", "sodium carbonate", "methanol" ], "Reaction": [ "Bromination of 2-methylindole with bromine in acetic acid", "Formylation of the resulting 5-bromo-2-methylindole with formaldehyde and ethyl chloroformate in the presence of triethylamine", "Carboxylation of the resulting 5-bromo-3-formyl-2-methylindole with sodium carbonate and methyl chloroformate in methanol", "Methylation of the resulting 5-bromo-3-formyl-1H-indole-2-carboxylic acid with diazomethane in ether to yield methyl 5-bromo-3-formyl-1H-indole-2-carboxylate" ] }

CAS No.

2476689-05-9

Molecular Formula

C11H8BrNO3

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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